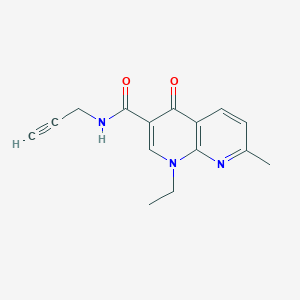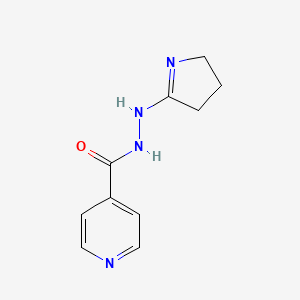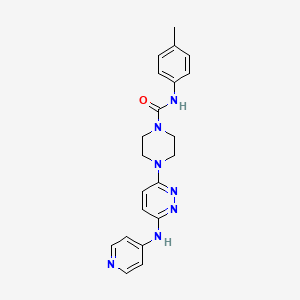![molecular formula C21H19N5O2 B2630913 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1798538-71-2](/img/structure/B2630913.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule that contains several functional groups including a triazole ring, a piperidine ring, a phenyl ring, and an isoxazole ring . These functional groups are common in many pharmaceutical compounds and could potentially have various biological activities.
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the triazole ring might undergo substitution reactions with electrophiles, and the carbonyl group could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the triazole ring would likely make this compound relatively polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Molecular Synthesis and Characterization
The compound, known for its complex molecular structure, has been a subject of synthesis and structural exploration. One variant of the molecule, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and its structure was characterized using various spectroscopic methods like IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction studies. This variant crystallizes in the monoclinic crystal system and its molecular structure is stabilized by inter and intra-molecular hydrogen bonds. Hirshfeld surface analysis was utilized to analyze the intermolecular interactions present in the solid state of the crystal (Prasad et al., 2018).
Antimicrobial and Antifungal Properties
A series of novel {6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanones were synthesized using a click chemistry approach. The antimicrobial activity of these compounds was evaluated, and most demonstrated high effectiveness (Sunitha et al., 2017).
Crystallographic Studies
The compound (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was synthesized, and its structure was determined by X-ray diffraction. This study contributes to understanding the crystalline forms and molecular packing of such compounds (Cao et al., 2010).
Anticonvulsant and Sodium Channel Blocking Properties
Compounds with a similar structure, specifically (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone variants, have been studied for their anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) test, and one particular compound was found to be highly potent with a significant protective index, indicating a potential for use as anticonvulsant agents. The influence of these compounds on sodium channels was also evaluated in vitro, providing insights into their mechanism of action (Malik & Khan, 2014).
Orientations Futures
The future research directions for this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets and to evaluate its potential as a pharmaceutical compound .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell shape .
Mode of Action
It’s suggested that similar compounds bind to the colchicine binding site of tubulin , inhibiting its polymerization, and thus disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Based on its potential interaction with tubulin , it can be inferred that it may affect the microtubule dynamics and associated pathways, including cell division and intracellular transport.
Pharmacokinetics
Similar compounds have been suggested to possess drug-like properties , indicating potential for absorption and distribution within the body.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar cytotoxic effects.
Analyse Biochimique
Biochemical Properties
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone: plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . It binds to the colchicine binding site of tubulin, thereby preventing the formation of microtubules and inducing apoptosis in cancer cells . Additionally, it interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of This compound on cells are profound. It has been observed to induce apoptosis in cancer cell lines such as BT-474, HeLa, and MCF-7 . This compound affects cell signaling pathways by downregulating the expression of oncogenes like c-Myc and inhibiting the production of pro-inflammatory cytokines such as IL-8 . Furthermore, it influences gene expression and cellular metabolism, leading to cell cycle arrest and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . It also interacts with the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . These interactions result in changes in gene expression and the inhibition of key cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods . Studies have shown that it can induce long-term effects on cellular function, including sustained apoptosis and cell cycle arrest . Additionally, its degradation products may have distinct biochemical properties that influence cellular responses.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism and biotransformation . The compound’s metabolites may exhibit different pharmacological activities, influencing metabolic flux and metabolite levels in cells . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . It is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
This compound: exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, influencing its subcellular distribution and biochemical effects .
Propriétés
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-21(25-11-8-17(9-12-25)26-13-10-22-24-26)16-6-7-19-18(14-16)20(28-23-19)15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKKQYXQHVYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630832.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630833.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2630834.png)

![Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate](/img/structure/B2630837.png)
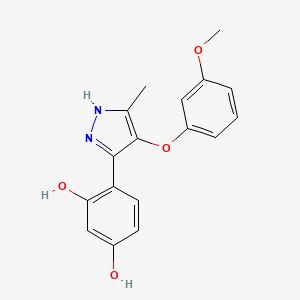
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2630840.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2630842.png)
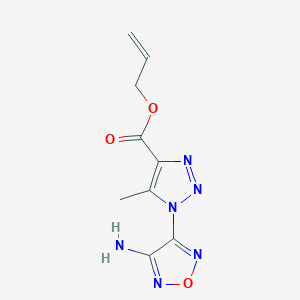
![8-(3-((4-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630845.png)
